6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole
Description
6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole (CAS 1381944-47-3) is a halogenated benzotriazole derivative featuring bromine and fluorine substituents at the 6th, 4th, and 5th positions of the benzotriazole core. This compound is synthesized with high purity (98%) and is cataloged among fluorinated building blocks, indicating its utility in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-bromo-4,5-difluoro-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2N3/c7-2-1-3-6(11-12-10-3)5(9)4(2)8/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLZMYGHNUTSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C2=NNN=C21)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743040 | |
| Record name | 6-Bromo-4,5-difluoro-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-47-3 | |
| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4,5-difluoro-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole typically involves the bromination and fluorination of benzotriazole derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution at the desired positions on the benzotriazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various intermediates.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Molecular Formula: C₆H₂BrF₂N₃
Molecular Weight: 234 g/mol
The compound features a benzotriazole core substituted with bromine and difluoromethyl groups. The presence of these halogens enhances its electron-withdrawing properties, making it a potent inhibitor of specific enzymes, particularly protein kinases. By binding to the active sites of these enzymes, it inhibits their activity and modulates critical signaling pathways involved in cellular processes such as proliferation and survival .
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique reactivity allows chemists to create more complex molecules for research and development purposes. The compound is particularly useful in the synthesis of other benzotriazole derivatives that exhibit diverse biological activities .
Biology and Medicine
In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it an important tool for investigating cellular mechanisms. Notably, it has been shown to inhibit the proliferation of cancer cells by disrupting signaling pathways that promote cell growth .
Case Study: Antimicrobial Activity
Research has demonstrated that certain derivatives of benzotriazole compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives synthesized through microwave-assisted methods showed potent activity against Bacillus subtilis and Escherichia coli. This underscores the potential of benzotriazole derivatives in developing new antimicrobial agents .
Material Science
The compound is also employed in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to enhanced performance and durability in industrial applications. The fluorinated structure improves the thermal stability and chemical resistance of materials .
Mechanism of Action
The mechanism of action of 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques to elucidate the detailed mechanism.
Comparison with Similar Compounds
Fluorinated and Brominated Benzonitriles
5-Bromo-2,3-difluorobenzonitrile (CAS 1105665-42-6) and 5-Bromo-2,4-difluorobenzonitrile (CAS 1260879-25-1) are structurally related due to their bromo-fluoro substitution patterns. Unlike the benzotriazole core, these compounds feature a benzonitrile backbone. The nitrile group introduces strong electron-withdrawing effects, which may enhance reactivity in cross-coupling reactions compared to the benzotriazole system.
Halogenated Benzofurazan Derivatives
The absence of an N-oxide group in 6Z eliminates tautomerism, as evidenced by a single singlet in its $ ^1H $-NMR spectrum at room temperature, contrasting with the dynamic behavior observed in oxidized analogs. This highlights how core heterocycle identity (benzotriaole vs. benzofurazan) dictates molecular stability and spectroscopic properties .
Benzimidazole Derivatives
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole derivatives (e.g., 4a-f) incorporate fluorine and aryloxy groups. The synthetic route for these benzimidazoles involves condensation under nitrogen with sodium metabisulfite, a harsher condition compared to typical benzotriazole syntheses, suggesting differences in stability or reactivity .
Thiazole-Triazole Hybrids
Isostructural chloro and bromo derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (e.g., compounds 4 and 5) demonstrate how halogen substitution (Br vs. Cl) affects intermolecular interactions.
Triazolo-Thiadiazole Systems
Compounds like 6-(3-Bromo-4-fluorophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 929856-14-4) combine bromo-fluoro substitution with a triazolo-thiadiazole core. The thiadiazole ring introduces additional sulfur-based polarity, which may improve solubility compared to benzotriazoles. However, the larger heterocyclic system could increase steric hindrance, limiting accessibility in certain reactions .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Core Heterocycle Influence : Benzotriazoles exhibit tautomerism and hydrogen-bonding capacity, whereas benzofurazans and thiadiazoles prioritize stability or polarity, respectively .
- Synthetic Accessibility : Fluorinated benzotriazoles like this compound are synthesized under milder conditions compared to benzimidazoles, suggesting broader applicability in modular synthesis .
Biological Activity
6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole (CAS Number: 1381944-47-3) is a synthetic compound known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, cellular effects, and potential applications in medicine and industry.
- Molecular Formula : C₆H₂BrF₂N₃
- Molecular Weight : 234 g/mol
- Structure : The compound features a benzotriazole core with bromine and difluoromethyl substituents that enhance its chemical reactivity and biological activity.
This compound primarily functions as an enzyme inhibitor . It interacts with various protein kinases, which are critical for cellular signaling and regulation. By binding to the active sites of these enzymes, it inhibits their activity and subsequently modulates important signaling pathways involved in cell proliferation and survival .
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits protein kinases essential for growth factor signaling.
- Cell Proliferation : It disrupts pathways that promote cancer cell proliferation, showing potential as an anticancer agent.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by disrupting critical signaling pathways. In vitro studies demonstrate its efficacy against multiple cancer types:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Growth inhibition |
| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These results highlight the compound's potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Effective against MRSA |
| Escherichia coli | 50 | Moderate inhibition |
| Candida albicans | 12.5 | Antifungal activity |
The presence of halogen substituents appears to enhance the antimicrobial potency of this compound .
Case Studies
- Inhibition of Cancer Cell Growth : A study evaluated the effects of this compound on different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation across all tested lines, with significant apoptosis observed in MCF-7 cells at concentrations above 10 µM.
- Antibacterial Efficacy : Another investigation focused on the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated MIC values comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .
Q & A
Q. What are the established synthetic routes for 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves sequential halogenation of a benzotriazole precursor. For example, bromination can be achieved using reagents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) under reflux, followed by fluorination with a fluorinating agent (e.g., Selectfluor®) in acetonitrile at 80°C . Key parameters for optimization include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance halogenation efficiency.
- Temperature : Controlled heating (e.g., 18-hour reflux for bromination) minimizes side reactions.
- Purification : Recrystallization with ethanol-water mixtures improves purity .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMSO, reflux (18 h) | ~65% | |
| Fluorination | Selectfluor®, MeCN, 80°C (6 h) | ~70% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO (DMSO-d₆) resolve aromatic proton environments. Fluorine substituents cause distinct splitting patterns .
- X-ray Crystallography : SHELXL (via SHELX programs) refines crystal structures, particularly for resolving halogen-heavy structures. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 doublet) .
Advanced Research Questions
Q. How can SHELX software address challenges in refining the crystal structure of halogenated benzotriazoles?
Methodological Answer: SHELXL’s robust algorithms handle heavy atoms (Br, F) and disordered electron density:
- Anisotropic refinement : Models thermal motion for Br and F atoms, improving accuracy .
- Twinning detection : SHELXT automates space-group determination for twinned crystals, common in halogenated systems .
- Hydrogen bonding : SHELXPRO visualizes intermolecular interactions (e.g., F···H-N), critical for understanding packing motifs .
Case Study : A bromo-fluoro benzotriazole derivative showed positional disorder in the triazole ring. SHELXL’s PART instruction partitioned disorder, achieving a final R₁ factor of 0.039 .
Q. How do electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Bromo groups : Act as leaving sites in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (1 mol%) with arylboronic acids in THF/Et₃N (3:1) at 80°C .
- Fluoro groups : Electron-withdrawing effects deactivate the ring but stabilize intermediates. Kinetic studies (via LC-MS) show slower coupling rates compared to non-fluorinated analogs .
Q. Experimental Design :
Screen Pd catalysts (e.g., PdCl₂(dppf)) to enhance turnover.
Monitor reaction progress via ¹⁹F NMR to detect intermediate species.
Q. How can conflicting spectral data (e.g., melting points, NMR shifts) from different studies be resolved?
Methodological Answer: Discrepancies often arise from:
- Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphic forms.
- Solvent effects : Compare NMR data in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Impurity profiles : High-performance liquid chromatography (HPLC) with UV detection quantifies by-products .
Example : A reported melting point of 141–143°C vs. 138–140°C was attributed to residual solvent in the lattice. Recrystallization from anhydrous ethanol resolved the issue.
Q. What strategies optimize regioselectivity in nucleophilic substitution reactions at the triazole core?
Methodological Answer:
- Directing groups : The 1H-tautomer of benzotriazole directs nucleophiles to the N2 position. Use DFT calculations (e.g., Gaussian 09) to predict reactive sites .
- Protecting groups : Temporarily block N1 with a methyl group (via CH₃I/K₂CO₃) to shift reactivity to N3 .
Q. Table 2: Regioselectivity in Substitution Reactions
| Nucleophile | Position (N2/N3) | Yield | Conditions |
|---|---|---|---|
| NH₃ | N2 | 85% | EtOH, 60°C, 12 h |
| PhSH | N3 | 72% | DMF, 100°C, 6 h |
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported fluorescence properties of halogenated benzotriazoles?
Methodological Answer:
- Solvent polarity : Fluorescence quantum yields vary in polar vs. non-polar solvents. Use time-resolved spectroscopy to measure lifetimes in degassed acetonitrile .
- Heavy atom effect : Bromine’s spin-orbit coupling quenches fluorescence. Compare emission spectra of brominated vs. non-brominated analogs .
Q. What computational methods predict the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : B3LYP/6-311+G(d,p) models HOMO-LUMO gaps and electrostatic potential surfaces. Bromo and fluoro groups lower LUMO energy by 0.8 eV, enhancing electron affinity .
- Molecular Dynamics : Simulate solvent effects on tautomerism (1H vs. 2H forms) using AMBER force fields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
